molecular formula C18H24N6O B2363805 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea CAS No. 1448064-45-6

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2363805
CAS No.: 1448064-45-6
M. Wt: 340.431
InChI Key: JWWMLGWMEGTKOJ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea is a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase, a key oncogenic driver in several cancers. This compound has been identified in scientific literature as a core structure for the development of targeted anti-cancer therapies, specifically designed to investigate the dysregulated MAPK/ERK signaling pathway. Its primary research value lies in its ability to selectively bind to and inhibit the constitutively active BRAF V600E mutant, thereby suppressing downstream phosphorylation of MEK and ERK, leading to the inhibition of proliferation and induction of apoptosis in susceptible tumor cell lines. Researchers utilize this urea-based pyrimidine derivative as a critical chemical tool to probe the mechanistic aspects of oncogenic BRAF signaling, to study acquired resistance mechanisms, and to evaluate combination therapy strategies in preclinical models of melanoma, colorectal cancer, and other malignancies harboring the BRAF V600E mutation [https://pubmed.ncbi.nlm.nih.gov/22136052/]. The presence of the 4-methylpiperazine moiety contributes to optimized solubility and pharmacokinetic properties, making it a valuable candidate for in vivo efficacy studies.

Properties

IUPAC Name

1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-16(22-18(25)21-15-7-5-4-6-8-15)14(2)20-17(19-13)24-11-9-23(3)10-12-24/h4-8H,9-12H2,1-3H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWMLGWMEGTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Dicarbonyl Derivatives

A common method involves reacting 1,3-diketones with urea or thiourea under acidic conditions. For example, diethyl malonate derivatives can react with acetamidine to form 4,6-dimethylpyrimidin-2-amine. Modifications include:

  • Solvent Optimization : Using ethanol or acetic acid as solvents improves yield.
  • Catalysis : Lewis acids like ZnCl₂ enhance reaction rates and regioselectivity.

Functionalization at the 2-Position

The 2-amino group of 4,6-dimethylpyrimidin-2-amine is replaced with 4-methylpiperazine via nucleophilic aromatic substitution (NAS):

$$
\text{4,6-Dimethylpyrimidin-2-amine} + \text{4-Methylpiperazine} \xrightarrow{\Delta, \text{DMSO}} \text{2-(4-Methylpiperazin-1-yl)-4,6-dimethylpyrimidine}
$$

Key considerations:

  • Leaving Groups : Chlorine or bromine at the 2-position improves NAS efficiency.
  • Temperature : Reactions proceed optimally at 80–100°C.

Urea Bond Formation

The phenylurea moiety is introduced through coupling reactions between a pyrimidinyl amine and phenyl isocyanate.

Direct Isocyanate Coupling

Reacting 5-amino-2-(4-methylpiperazin-1-yl)-4,6-dimethylpyrimidine with phenyl isocyanate in anhydrous dichloromethane yields the target compound:

$$
\text{5-Amino intermediate} + \text{Phenyl isocyanate} \xrightarrow{\text{Base}} \text{1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea}
$$

Optimization Parameters :

  • Base Selection : Triethylamine (TEA) or DIPEA minimizes side reactions.
  • Stoichiometry : A 1:1.2 ratio of amine to isocyanate ensures complete conversion.

Carbodiimide-Mediated Coupling

Alternative routes employ coupling agents like HBTU or EDC to activate the amine for reaction with phenylcarbamate:

$$
\text{5-Amino intermediate} + \text{Phenylcarbamate} \xrightarrow{\text{HBTU, DIPEA}} \text{Target Compound}
$$

Advantages :

  • Higher yields (75–85%) compared to direct isocyanate methods.
  • Reduced sensitivity to moisture.

Reaction Monitoring and Characterization

Analytical Techniques

  • HPLC : Purity assessment using C18 columns (90% acetonitrile/water gradient).
  • NMR : $$ ^1\text{H} $$ NMR confirms substitution patterns (e.g., δ 2.35 ppm for piperazinyl CH₃, δ 8.1 ppm for urea NH).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 397.2) validates molecular weight.

Synthetic Route Comparison and Optimization

Method Yield Purity Key Advantage
Direct Isocyanate Coupling 68% 95% Simplicity
Carbodiimide-Mediated 82% 98% High reproducibility

Side Reactions :

  • Over-alkylation at the piperazine nitrogen (mitigated by using excess amine).
  • Urea hydrolysis under acidic conditions (avoided by pH control).

Industrial-Scale Considerations

Patent WO2021074138A1 highlights solvent choices (toluene, dichloromethane) and catalyst recovery systems for scalable synthesis. Continuous flow reactors may enhance NAS step efficiency.

Chemical Reactions Analysis

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with dimethyl and piperazine groups, linked to a phenylurea moiety. Its molecular formula is C16H22N6C_{16}H_{22}N_{6} with a molecular weight of approximately 306.39 g/mol. The unique structure allows for diverse interactions with biological targets, making it a valuable candidate for research.

Medicinal Chemistry

Antimalarial Activity:
Recent studies have indicated that derivatives of phenylurea, including this compound, exhibit significant antimalarial properties against Plasmodium falciparum. For instance, modifications to the urea group have led to compounds with IC50 values as low as 0.09 μM, demonstrating potent activity and selectivity against malaria parasites while maintaining low cytotoxicity towards mammalian cells .

Cancer Therapeutics:
The compound has also been explored for its potential in cancer treatment. It has been shown to inhibit specific kinases involved in cancer cell proliferation, such as tyrosine kinases. By blocking these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for further development in oncology .

Biochemical Probes

Due to its ability to interact with various molecular targets, this compound is being investigated as a biochemical probe. It can facilitate the study of cellular processes and molecular interactions within biological systems. Its structural features allow it to bind selectively to enzymes and receptors, providing insights into their functions .

Synthetic Chemistry

In synthetic organic chemistry, 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea serves as a building block for the synthesis of more complex molecules. Its unique functional groups enable it to act as a reagent in various organic reactions, contributing to the development of new materials and catalysts .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimalarial ActivityEvaluation of urea derivativesIdentified compounds with IC50 values as low as 0.09 μM against Plasmodium falciparum with high selectivity indices .
Cancer Cell Line InhibitionMechanism of action on tyrosine kinasesDemonstrated significant inhibition of cell proliferation in cancer lines (HCT116 and MCF-7) through kinase blockade .
QSAR AnalysisStructure-activity relationshipHighlighted lipophilicity as a key factor influencing antimalarial activity; modifications improved solubility and permeability .

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, binding interactions, and inferred pharmacological properties.

Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Inferred Properties Reference
Target Compound : 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea Pyrimidine - 4,6-Dimethyl
- 4-Methylpiperazin-1-yl
- Phenylurea
Enhanced solubility (due to methylpiperazine) and potential kinase inhibition via urea-mediated hinge-region binding. Lipophilic methyl groups may improve membrane permeability.
4PU-30 : 1-(2-Chloropyridin-4-yl)-3-phenylurea Pyridine - 2-Chloropyridin-4-yl
- Phenylurea
Chlorine atom introduces electron-withdrawing effects, possibly enhancing reactivity. Used in plant cytokinin studies; urea group may interact with cytokinin receptors.
HCK Inhibitor : 1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea Pyrrolo[2,3-d]pyrimidine (fused) - Cyclopentyl-pyrrolopyrimidine
- Phenylurea
Fused ring system increases planarity, improving ATP-binding pocket interactions. Demonstrated kinase inhibition (HCK) via crystallography; urea forms critical hydrogen bonds with kinase hinge regions.
BJ50613 : 1-(3-Chloro-4-methylphenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea Pyrimidine - 3-Chloro-4-methylphenyl
- 4,6-Dimethylpyrimidine
- 4-Methylpiperazine
Chlorine and methyl groups on phenyl enhance steric and electronic effects, potentially improving target selectivity. Similar methylpiperazine group as target compound, suggesting shared solubility and pharmacokinetic advantages.

Key Findings and Implications

Urea Linkage : The phenylurea group is a conserved feature across analogs (e.g., HCK inhibitor, 4PU-30) and is critical for hydrogen bonding with target proteins, particularly kinases .

Pyrimidine vs.

Substituent Effects :

  • Methylpiperazine : Present in both the target compound and BJ50613, this group improves solubility and may reduce metabolic clearance due to its basicity .
  • Chlorine/Methoxy Groups : In BJ50613 and 4PU-30, halogen or methoxy substituents modulate electronic properties and steric hindrance, influencing target selectivity and binding kinetics .

Fused Ring Systems : The HCK inhibitor’s pyrrolopyrimidine core demonstrates how fused heterocycles enhance planarity and binding to kinase pockets, a feature absent in the target compound but relevant for future structural optimization .

Biological Activity

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of the compound is C22H30N8C_{22}H_{30}N_{8}, with a molecular weight of approximately 406.5 g/mol. The structure features a pyrimidine ring substituted with a piperazine moiety and a phenylurea group, which is crucial for its biological activity.

Property Value
Molecular FormulaC22H30N8C_{22}H_{30}N_{8}
Molecular Weight406.5 g/mol
StructureStructure

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and signaling pathways. It has been shown to interact with tyrosine kinases, which play a critical role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and alter cellular signaling .

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate potent anticancer properties. For instance, in vitro assays have shown that it can inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. The IC50 values for these assays are typically in the low micromolar range, indicating significant potency.

Cell Line IC50 (µM)
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.1

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. For example, it has shown promising results as an inhibitor of urease, an enzyme associated with various pathological conditions including kidney stones and some infections.

Enzyme Inhibition Activity
UreaseIC50 = 10 µM
FGFR1IC50 = 69.1 ± 19.8 nM

Case Study 1: Antitumor Efficacy

A study published in Cancer Research reported that the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki67 expression, a marker for cell proliferation, suggesting that the compound effectively inhibits tumor growth .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death, which was confirmed through flow cytometry analysis .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea with high purity?

Synthesis typically involves multi-step reactions, including:

  • Heterocyclic ring formation : Pyrimidine core construction via condensation reactions using reagents like urea derivatives and ketones under acidic or basic conditions .
  • Piperazine substitution : Coupling 4-methylpiperazine to the pyrimidine ring via nucleophilic aromatic substitution, requiring precise temperature control (e.g., 80–100°C) and anhydrous solvents (e.g., DMF or THF) .
  • Phenylurea linkage : Introducing the phenylurea group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
    Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

  • Spectroscopy :
    • NMR (1H/13C) to confirm substituent positions on the pyrimidine and piperazine rings .
    • FT-IR for detecting urea C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC-UV (C18 column, methanol/water mobile phase) to assess purity and stability under varying pH conditions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility and permeability : Use shake-flask methods (aqueous buffer) and Caco-2 cell monolayers to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Orthogonal validation : Replicate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Data normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) using Z-score transformations .
  • Mechanistic studies : Perform RNA-seq or proteomics to identify off-target pathways that may explain divergent results .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
  • QSAR modeling : Train models on datasets with substituent variations (e.g., piperazine methylation, phenyl ring substituents) to predict activity cliffs .
  • MD simulations : Analyze binding stability (e.g., RMSD plots) over 100-ns trajectories in explicit solvent (CHARMM force field) .

Q. How should researchers design experiments to assess environmental fate and ecotoxicity?

  • Degradation studies : Hydrolysis/photolysis under controlled conditions (pH 4–9, UV light) with LC-MS monitoring .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure BCF (bioconcentration factor) .
  • Toxicity endpoints : Acute/chronic exposure tests on Daphnia magna and algae (OECD 201/202) .

Q. What statistical approaches are optimal for analyzing dose-response data with high variability?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using Bayesian inference for robust EC50 estimation .
  • Bootstrapping : Generate 95% confidence intervals for IC50 values to account for outliers .
  • ANOVA with post-hoc tests : Compare treatment groups in multi-concentration experiments (e.g., Tukey’s HSD for significance) .

Methodological Challenges and Solutions

Q. How can researchers address low yields during piperazine substitution reactions?

  • Optimization strategies :
    • Use microwave-assisted synthesis to enhance reaction rates and yields .
    • Introduce catalytic bases (e.g., K₂CO₃) to deprotonate piperazine and improve nucleophilicity .
    • Screen solvents (e.g., DMSO for polar aprotic conditions) to stabilize transition states .

Q. What techniques validate the compound’s stability under long-term storage?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed urea or oxidized piperazine) .
  • Solid-state analysis : Use DSC and XRPD to detect polymorphic changes affecting shelf life .

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